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T.E.R.M. Technical Support Center
Welcome to the Technical Support Center for T.E.R.M. (Targeted Editing and Regulation

Module) technologies. This guide is designed to help researchers, scientists, and drug

development professionals troubleshoot and minimize off-target effects during their

experiments. For the purposes of this guide, we will focus on a T.E.R.M. system based on the

well-established CRISPR-Cas9 platform.

Frequently Asked Questions (FAQs)
Q1: What are T.E.R.M. off-target effects?

A1: T.E.R.M. off-target effects are unintended modifications at genomic loci that are similar, but

not identical, to the intended on-target site. These effects arise when the T.E.R.M. effector

nuclease, guided by a guide RNA (gRNA), binds to and cleaves DNA sequences that have a

high degree of homology to the target sequence. This can lead to unwanted mutations,

genomic instability, and potential toxicity in experimental systems.

Q2: What are the primary causes of T.E.R.M. off-target effects?

A2: The primary causes include:

gRNA Sequence Homology: The gRNA may guide the nuclease to other genomic sites that

have similar sequences.
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gRNA and Nuclease Concentration: High concentrations of the gRNA and nuclease can

increase the likelihood of binding to and cleaving at suboptimal sites.

Protospacer Adjacent Motif (PAM) Sequence: The canonical SpCas9 nuclease recognizes

an NGG PAM sequence. Off-target sites often have a canonical PAM, but non-canonical

PAMs (e.g., NAG, NGA) can also be recognized, albeit with lower efficiency.

Cell Type and State: The chromatin accessibility and DNA repair pathway activity of a given

cell type can influence the frequency of off-target events.

Q3: How can I detect T.E.R.M. off-target effects?

A3: Several methods are available to detect off-target effects, each with varying levels of

sensitivity and throughput. These can be broadly categorized into:

Unbiased (genome-wide) methods: These methods, such as GUIDE-seq, CIRCLE-seq, and

SITE-seq, do not require prior knowledge of potential off-target sites.

Biased (computational prediction followed by validation): In this approach, software tools are

used to predict potential off-target sites based on sequence homology. These predicted sites

are then validated using targeted sequencing methods like Sanger sequencing or next-

generation sequencing (NGS).

Troubleshooting Guide: High Off-Target Events
If you are observing a high frequency of off-target events in your T.E.R.M. experiments,

consider the following troubleshooting steps.

Issue 1: Suboptimal Guide RNA Design
Solution:

Improve the specificity of your gRNA.

Computational Design: Utilize updated gRNA design tools that incorporate specificity scores

and off-target prediction algorithms.
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Truncated gRNAs: Using gRNAs that are shorter than the standard 20 nucleotides (e.g., 17-

18 nucleotides) can sometimes increase specificity.

Chemical Modifications: Introducing chemical modifications to the gRNA backbone can

enhance on-target binding affinity while reducing off-target recognition.

Issue 2: High Concentration of T.E.R.M. Components
Solution:

Optimize the delivery and concentration of the T.E.R.M. nuclease and gRNA.

Titration: Perform a dose-response curve to determine the lowest effective concentration of

the nuclease and gRNA that maintains high on-target editing efficiency while minimizing off-

target effects.

Ribonucleoprotein (RNP) Delivery: Delivering the T.E.R.M. nuclease as a pre-complexed

RNP with the gRNA can limit the active time of the nuclease in the cell, thereby reducing the

chance for off-target cleavage.

Issue 3: Choice of T.E.R.M. Nuclease
Solution:

Consider using a high-fidelity T.E.R.M. nuclease variant. Several engineered versions of Cas9

have been developed with increased specificity.

High-Fidelity Nucleases: Enzymes like SpCas9-HF1, eSpCas9(1.1), and HypaCas9 have

been engineered to have reduced off-target activity.

Alternative Nucleases: Depending on the target sequence and PAM availability, consider

using a different Cas nuclease, such as Cas12a (Cpf1), which has a different PAM

requirement and may offer a better specificity profile for your target of interest.

Quantitative Data on Off-Target Minimization
Strategies
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The following table summarizes the reported reduction in off-target events for various

minimization strategies compared to wild-type SpCas9.

Strategy Method
On-Target
Efficiency

Off-Target
Reduction

Reference

Nuclease

Engineering
SpCas9-HF1

Comparable to

WT
Up to 90%

Kleinstiver et al.,

2016

eSpCas9(1.1)
Comparable to

WT
Up to 98%

Slaymaker et al.,

2016

HypaCas9
Comparable to

WT
Up to 99% Chen et al., 2017

gRNA

Modification

Truncated gRNA

(17nt)

May be slightly

reduced
~5-fold Fu et al., 2014

Delivery Method RNP vs. Plasmid Comparable ~9-fold Kim et al., 2014

Experimental Protocols
Protocol 1: Ribonucleoprotein (RNP) Formulation and
Delivery
This protocol describes the formulation of T.E.R.M. (Cas9) RNP complexes and their delivery

into cultured mammalian cells via electroporation.

Reagent Preparation:

Resuspend lyophilized, chemically synthesized gRNA in nuclease-free buffer to a stock

concentration of 100 µM.

Dilute purified, high-fidelity Cas9 nuclease to a stock concentration of 60 µM in its

recommended storage buffer.

RNP Complex Formation:

In a sterile PCR tube, combine 1.5 µl of 100 µM gRNA and 1.0 µl of 60 µM Cas9 nuclease.
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Gently mix by pipetting and incubate at room temperature for 15 minutes to allow for RNP

complex formation.

Cell Preparation:

Harvest cells and resuspend them in a suitable electroporation buffer at a density of 1 x

10^6 cells/100 µl.

Electroporation:

Mix 10 µl of the RNP complex with 100 µl of the cell suspension.

Transfer the mixture to an electroporation cuvette and apply the electric pulse using a pre-

optimized electroporation program for your cell type.

Post-Electroporation Culture:

Immediately after electroporation, transfer the cells to a pre-warmed culture medium and

incubate under standard conditions.

Harvest cells for downstream analysis of on- and off-target editing after 48-72 hours.

Protocol 2: Off-Target Analysis using GUIDE-seq
GUIDE-seq (Genome-wide, Unbiased Identification of DSBs Enabled by sequencing) is a

method for detecting off-target cleavage events in living cells.

Oligonucleotide Transfection:

Co-transfect the T.E.R.M. components (e.g., Cas9-expressing plasmid and gRNA) with a

double-stranded oligodeoxynucleotide (dsODN) tag into the target cells.

Genomic DNA Extraction:

After 72 hours, harvest the cells and extract genomic DNA.

Library Preparation:

Fragment the genomic DNA by sonication.
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Perform end-repair, A-tailing, and ligation of a Y-adapter for NGS library preparation.

Use two rounds of PCR to amplify the dsODN-tagged genomic fragments. The first PCR

uses primers specific to the dsODN and the Y-adapter. The second PCR adds the

sequencing adapters and indexes.

Sequencing and Analysis:

Sequence the prepared library on an NGS platform.

Align the sequencing reads to the reference genome to identify the genomic locations of

the integrated dsODN tags, which correspond to the sites of DNA double-strand breaks

induced by the T.E.R.M. nuclease.
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Caption: Mechanism of T.E.R.M. on-target and off-target cleavage.
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Start: High Off-Target Effects Detected

1. gRNA Re-design
- Use high-specificity design tools

- Test truncated gRNAs

2. Optimize Delivery
- Titrate nuclease/gRNA concentration

- Use RNP delivery method

3. Use High-Fidelity Nuclease
- e.g., SpCas9-HF1, HypaCas9

4. Validate Off-Target Sites
- Unbiased (e.g., GUIDE-seq)

- Targeted NGS

Result: Minimized Off-Target Effects

Click to download full resolution via product page

Caption: Troubleshooting workflow for minimizing T.E.R.M. off-target effects.
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In-Cell Steps

In-Vitro Steps

1. Co-transfect T.E.R.M.
components + dsODN tag

2. T.E.R.M. induces DSBs

3. dsODN tag integrates
at DSB sites

4. Extract Genomic DNA

5. NGS Library Prep
(dsODN-specific PCR)

6. Next-Generation Sequencing

7. Map reads to identify
off-target sites
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[https://www.benchchem.com/product/b1179515#t-e-r-m-off-target-effects-and-how-to-
minimize-them]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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